

Application Notes: Structural Elucidation of Falcarinolone Using NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Falcarinolone**

Cat. No.: **B12367220**

[Get Quote](#)

Introduction

Falcarinolone, with the chemical formula $C_{17}H_{22}O_2$ and IUPAC name (9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one, is a polyacetylene found in various plants of the Apiaceae family, such as parsley (*Petroselinum crispum*) and parsnip (*Pastinaca sativa*).^[1] Polyacetylenes are a class of natural products known for their diverse biological activities. The precise structural characterization of these compounds is crucial for understanding their bioactivity and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like **falcarinolone**. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural determination of **falcarinolone**.

While a complete, publicly available, and formally assigned NMR dataset for **falcarinolone** is not readily found in the literature, this document outlines the general methodology and expected spectral features based on the known structure of **falcarinolone** and data from closely related polyacetylenes. The protocols provided are based on standard NMR practices for the analysis of natural products.

Molecular Structure of Falcarinolone

The structure of **falcarinolone** contains several key functional groups and structural motifs that can be identified using NMR spectroscopy:

- A C₁₇ aliphatic chain
- A conjugated system of two carbon-carbon triple bonds (a diyne)
- A carbon-carbon double bond with Z-configuration
- An α,β -unsaturated ketone
- A secondary alcohol

Data Presentation: Expected NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **falcarinolone** based on its chemical structure and general values for similar functional groups. These are predictive values and would need to be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data for **Falcarinolone** in CDCl₃

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	~6.4	dd	~17, 10
2	~6.2	d	~17
2'	~5.9	d	~10
8	~5.5	m	
9	~5.8	m	
10	~6.1	m	
11	~2.2	m	
12-16	~1.3-1.4	m	
17	~0.9	t	~7
8-OH	Variable	br s	

Table 2: Predicted ¹³C NMR Data for **Falcarinolone** in CDCl₃

Position	Predicted Chemical Shift (δ , ppm)
1	~137
2	~130
3	~188
4	~85
5	~75
6	~78
7	~90
8	~65
9	~125
10	~135
11	~28
12	~29
13	~29
14	~31
15	~22
16	~14
17	Not Applicable

Experimental Protocols

1. Sample Preparation

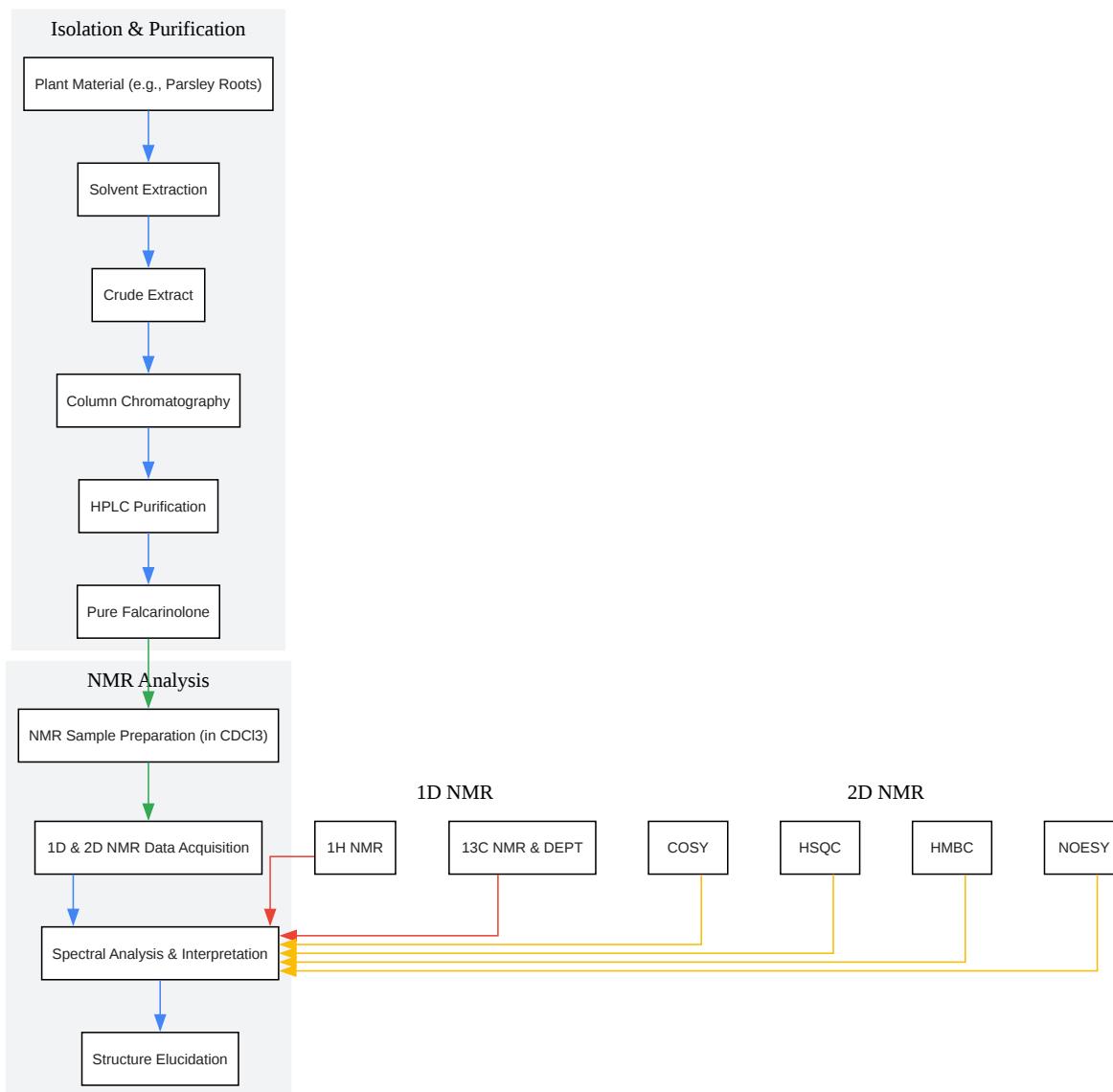
A standardized protocol for the isolation and purification of **falcarinolone** is essential for obtaining high-quality NMR spectra.

- Extraction: The plant material (e.g., roots of *Petroselinum crispum*) is typically macerated and extracted with a non-polar solvent such as dichloromethane or a mixture of hexane and

ethyl acetate.

- Purification: The crude extract is subjected to chromatographic separation, often starting with column chromatography on silica gel. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which is crucial for isolating pure **falcarinolone**.
- NMR Sample Preparation:
 - A pure sample of **falcarinolone** (typically 5-10 mg for ¹H and ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).
 - The solution is transferred to a 5 mm NMR tube.
 - A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Data Acquisition


A suite of 1D and 2D NMR experiments is required for the complete structural assignment of **falcarinolone**.

- ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
- ¹³C NMR (Carbon NMR): This experiment provides information on the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the connectivity of proton spin systems within the molecule.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ^1H - ^{13}C correlation).
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ^1H - ^{13}C correlations). This is vital for connecting the different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to determine the stereochemistry, such as the Z-configuration of the double bond, by identifying protons that are close to each other in space.

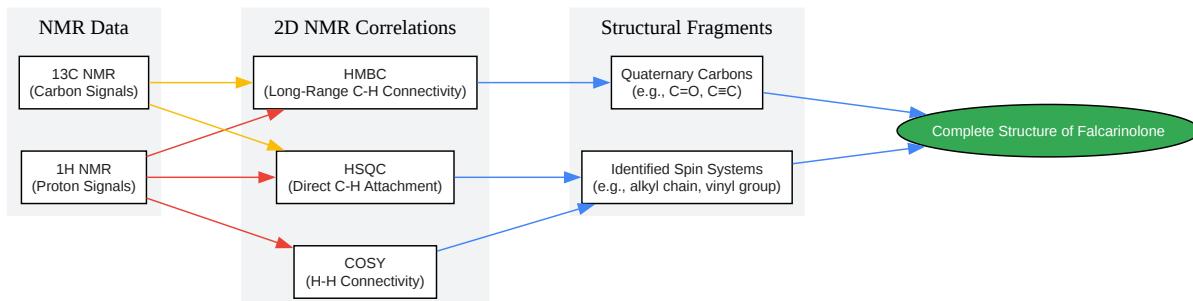

Mandatory Visualizations

Diagram 1: Experimental Workflow for **Falcarinolone** Structural Elucidation

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **falcarinolone**.

Diagram 2: Logic of 2D NMR-based Structural Assignment

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Falcarinolone | C17H22O2 | CID 6442185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Structural Elucidation of Falcarinolone Using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12367220#nmr-spectroscopy-for-falcarinolone-structural-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com